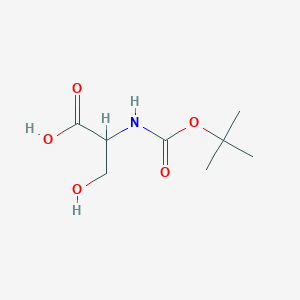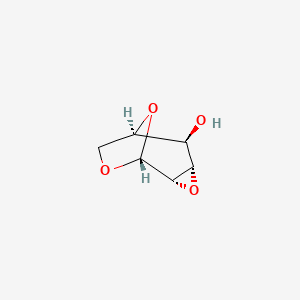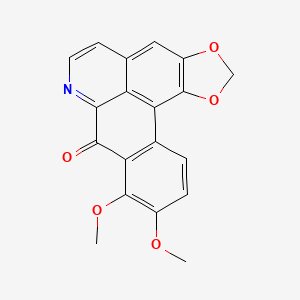
2,7-dibromo-9-phenyl-9H-carbazole
Descripción general
Descripción
2,7-Dibromo-9-phenyl-9H-carbazole is a heterocyclic compound belonging to the carbazole class of compounds. It is a colorless solid at room temperature, and has a molecular weight of 308.14 g/mol. The compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those with potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Electrochromic Materials
2,7-Dibromo-9-phenyl-9H-carbazole has been utilized in the synthesis of electrochromic polymers. A study by Zhang et al. (2019) synthesized various polymers incorporating 3,6-dibromo-(N-phenyl)carbazole and other monomers. These polymers displayed high coloration efficiency, indicating their potential as electrochromic materials with application prospects in flexible or robust films for various technologies (Zhang, Liu, Hou, & Niu, 2019).
Semiconductor Device Characteristics
Khrustalev et al. (2020) demonstrated the importance of 2,7-dibromo-9H-carbazole in producing organic semiconductors. Their study highlighted "green" methods for synthesizing 2,7-dibromo-9H-carbazole derivatives under microwave irradiation, which is significant for the development of cost-effective and eco-friendly semiconductor materials (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound derivatives have been explored for their potential in enhancing device efficiencies. Deng et al. (2013) synthesized materials incorporating 2,7-dibromo-9H-carbazole for blue phosphorescent OLEDs, demonstrating their effectiveness in achieving high device efficiencies and stability (Deng, Li, Wang, & Wu, 2013).
Polymer Solar Cells
The application of 2,7-dibromo-9H-carbazole in polymer solar cells was studied by Qin et al. (2013). They utilized 2,7-dibromo-9H-carbazole derivatives to synthesize polymers for bulk-heterojunction polymer solar cells, contributing to the development of more efficient solar energy harvesting materials (Qin, Jiang, Ma, Yang, Liu, & Chang, 2013).
Photophysical Properties and Fluorescence
A study by Iraqi et al. (2006) explored the photophysical properties of carbazole polymers, including those derived from 2,7-dibromo-9H-carbazole. Their research focused on solvent-dependent emission spectra and the fluorescence quantum yields of these polymers, which is crucial for applications in photonic and optoelectronic devices (Iraqi, Simmance, Yi, Stevenson, & Lidzey, 2006).
Safety and Hazards
The safety information for 2,7-dibromo-9-phenyl-9H-carbazole indicates that it has the following hazard statements: H302-H315-H319-H412 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects . The precautionary statements are P273-P305+P351+P338 , which means avoid release to the environment, and if in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Carbazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Carbazole moieties are known to engage in offset π–π interactions . This interaction allows the compound to bind to its targets and exert its effects .
Propiedades
IUPAC Name |
2,7-dibromo-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXCDMSVFQIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444796-09-2 | |
| Record name | 2,7-Dibromo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)









